(S)-2-(4-Bromophenyl)piperidine
Overview
Description
(S)-2-(4-Bromophenyl)piperidine is a chiral compound that features a piperidine ring substituted with a bromophenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Bromophenyl)piperidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring.
Chiral Resolution: The chiral center at the second position of the piperidine ring is introduced using chiral catalysts or by employing chiral starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Bromination: Utilizing continuous flow reactors to achieve efficient bromination.
Chiral Catalysts: Employing chiral catalysts to ensure high enantiomeric purity.
Purification: Using techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Bromophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(S)-2-(4-Bromophenyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and as a building block in chemical synthesis.
Mechanism of Action
The mechanism of action of (S)-2-(4-Bromophenyl)piperidine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)piperidine: Similar structure but with the bromophenyl group at the first position.
2-(4-Chlorophenyl)piperidine: Similar structure with a chlorine atom instead of bromine.
2-(4-Fluorophenyl)piperidine: Similar structure with a fluorine atom instead of bromine.
Uniqueness
(S)-2-(4-Bromophenyl)piperidine is unique due to its specific substitution pattern and chiral center, which can impart distinct biological activity and selectivity compared to its analogs.
Properties
IUPAC Name |
(2S)-2-(4-bromophenyl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2/t11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEZGFYJGORZRD-NSHDSACASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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